Cas no 1805515-05-2 (Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate)

Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate is a fluorinated aromatic ester with a unique combination of functional groups, including cyano, difluoromethyl, and trifluoromethylthio substituents. This structure imparts high reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances lipophilicity and metabolic resistance, while the electron-withdrawing cyano and trifluoromethylthio groups facilitate nucleophilic substitution reactions. Its versatility allows for further derivatization, enabling the development of bioactive compounds with improved efficacy. The compound's well-defined purity and consistent performance make it suitable for precision applications in research and industrial processes.
Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate structure
1805515-05-2 structure
Product Name:Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate
CAS No:1805515-05-2
MF:C11H6F5NO2S
MW:311.227859020233
CID:4952831
Update Time:2025-06-23

Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate
    • Inchi: 1S/C11H6F5NO2S/c1-19-10(18)6-3-2-5(9(12)13)7(4-17)8(6)20-11(14,15)16/h2-3,9H,1H3
    • InChI Key: AHPWSYSBASTJOQ-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C(C#N)=C(C(F)F)C=CC=1C(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 405
  • XLogP3: 3.8
  • Topological Polar Surface Area: 75.4

Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015011405-1g
Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate
1805515-05-2 97%
1g
1,445.30 USD 2021-06-21

Additional information on Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate

Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate (CAS No. 1805515-05-2): A Comprehensive Overview

Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate (CAS No. 1805515-05-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, difluoromethyl moiety, and trifluoromethylthio substituent, offers a range of potential applications in drug discovery and development.

The cyano group in Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate is known for its ability to enhance the metabolic stability and bioavailability of molecules. This property makes the compound an attractive candidate for the development of novel therapeutic agents. Recent studies have shown that compounds with cyano groups can exhibit improved pharmacokinetic profiles, which is crucial for optimizing drug efficacy and reducing side effects.

The presence of the difluoromethyl moiety in Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate adds another layer of complexity and potential utility. Fluorinated compounds are well-known for their enhanced lipophilicity and metabolic stability, which can significantly impact the pharmacological properties of a molecule. Research has demonstrated that difluoromethylated compounds can exhibit improved binding affinities to target proteins, making them valuable in the design of potent and selective inhibitors.

The trifluoromethylthio substituent in Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate further enhances the compound's unique properties. The trifluoromethyl group is known for its electron-withdrawing effect, which can influence the electronic distribution within the molecule. This effect can lead to improved binding interactions with biological targets, making the compound a promising candidate for various therapeutic applications.

In the context of medicinal chemistry, Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate has been explored for its potential as a lead compound in drug discovery programs. Its structural features make it an ideal starting point for structure-activity relationship (SAR) studies, where subtle modifications can be made to optimize its biological activity and pharmacological properties. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of promising derivatives of this compound, paving the way for further development.

Clinical trials involving compounds with similar structural motifs have shown promising results in various therapeutic areas. For instance, compounds containing cyano and fluorinated groups have been evaluated for their anti-inflammatory, antiviral, and anticancer activities. The unique combination of functional groups in Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate suggests that it could have broad-spectrum activity against multiple targets, making it a versatile candidate for drug development.

From a synthetic chemistry perspective, Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate can be synthesized using well-established methodologies. The synthesis typically involves multiple steps, including the introduction of the cyano group, difluoromethylation, and trifluoromethylation reactions. Advances in catalytic methods and green chemistry approaches have made these synthetic routes more efficient and environmentally friendly, reducing the overall cost and ecological impact of production.

In conclusion, Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate (CAS No. 1805515-05-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features offer a range of opportunities for optimizing biological activity and pharmacological properties. As research continues to advance, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.